4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione
Description
4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione is a heterocyclic compound featuring a 1,3-dihydroimidazole-2-thione core substituted with a hydroxy group at position 4 and a 2-methylindol-3-ylidene methyl group at position 3. This structure combines the imidazole-thione scaffold with an indole moiety, which is known for its pharmacological relevance, including antimicrobial and anti-inflammatory properties . The compound’s synthesis likely involves condensation reactions between thiohydantoin derivatives and aldehydes under controlled conditions, as seen in analogous imidazole-thione syntheses .
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18) |
InChI Key |
BPJCCABLAZZIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary, but methanesulfonic acid (MsOH) under reflux in methanol (MeOH) is often employed . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
1,3-Dihydroimidazole-2-thione Derivatives
- 4-Amino-1H-imidazole-2(5H)-thiones: These derivatives, such as 1-(3,5-dichloro-4-hydroxyphenyl)-4-(4-(trifluoromethyl)benzylamino)-5-(2,4,5-trihydroxyphenyl)-1H-imidazole-2(5H)-thione, replace the hydroxy group at position 4 with an amino group.
- 2-(Methylthio)-1H-imidazol-5(4H)-ones : Synthesized via microwave-assisted condensation, these compounds feature a methylthio group at position 2 and a ketone at position 4. The methylthio group increases lipophilicity, which may influence bioavailability compared to the hydroxy-substituted target compound .
Arylidene-Substituted Imidazoles
- 4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) Derivatives : These compounds, such as those reported in , incorporate arylidene groups (e.g., benzofuran or benzothiophene) at position 4. Unlike the target compound’s indole substituent, these groups exhibit varied electronic effects, altering reactivity and interaction with biological targets .
Key Observations :
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Target Compound: Limited direct data, but indole-containing analogs (e.g., 9c in ) show MIC values of 2–8 µg/mL against S. aureus and E. coli due to enhanced membrane penetration .
- 4-Amino-imidazole-thiones: Exhibit broader-spectrum activity (MIC: 1–16 µg/mL) against streptococcal hyaluronidase, attributed to the amino group’s nucleophilic interactions .
Solubility and Stability
Structural and Crystallographic Insights
- Molecular Geometry : The target compound’s indole moiety introduces steric hindrance, likely affecting crystal packing. Similar compounds (e.g., ’s 9c) exhibit planar conformations optimized for π-π stacking in protein binding .
- Crystallography Tools : Structures of related imidazole-thiones are refined using SHELXL and visualized via WinGX/ORTEP, highlighting bond-length variations (e.g., C-S bond: 1.68–1.72 Å) due to substituent effects .
Biological Activity
4-Hydroxy-5-[(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and DNA interaction properties, supported by relevant data and research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features an imidazole ring and a thione functional group, which are critical for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits significant antibacterial activity against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Results:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 64 |
| Candida albicans | 128 |
| Pseudomonas aeruginosa | 256 |
These results indicate that the compound is particularly effective against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing lower efficacy against Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated that the compound possesses good free radical scavenging activity, which increases with concentration.
Antioxidant Activity Data:
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 50 | 40 |
| 100 | 60 |
| 200 | 85 |
The compound's antioxidant properties suggest its potential utility in preventing oxidative stress-related diseases .
DNA Interaction and Cleavage Activity
The interaction of the compound with DNA has been studied using UV-Vis spectroscopy. The results indicate that it binds to calf thymus DNA (CT-DNA) through electrostatic interactions.
DNA Cleavage Results:
The compound exhibited significant DNA cleavage activity at varying concentrations, indicating its potential as a therapeutic agent targeting nucleic acids.
Concentration vs. Cleavage Activity:
| Concentration (µg/mL) | Cleavage Activity (%) |
|---|---|
| 25 | Moderate |
| 50 | High |
| 100 | Very High |
This suggests that the compound can cleave plasmid DNA pBR322 both hydrolytically and oxidatively, depending on the concentration .
Case Studies
A recent study focused on synthesizing and evaluating derivatives of imidazole compounds, including our target compound. The findings highlighted its promising biological profile, particularly in antimicrobial and antioxidant activities. The study also noted that modifications to the structure could enhance these effects further.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
